molecular formula C15H14O3 B3199559 3-[(Phenylmethoxy)methyl]benzoic acid CAS No. 1016891-82-9

3-[(Phenylmethoxy)methyl]benzoic acid

Cat. No.: B3199559
CAS No.: 1016891-82-9
M. Wt: 242.27 g/mol
InChI Key: GDVISPZSSSTPGL-UHFFFAOYSA-N
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Description

3-[(Phenylmethoxy)methyl]benzoic acid is an organic compound with the molecular formula C15H14O3 It is a derivative of benzoic acid, where a phenylmethoxy group is attached to the benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Phenylmethoxy)methyl]benzoic acid typically involves the reaction of benzoic acid derivatives with phenylmethanol under specific conditionsThe reaction conditions often involve the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using benzoic acid and phenylmethanol. The reaction is typically carried out in a controlled environment to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-[(Phenylmethoxy)methyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-[(Phenylmethoxy)methyl]benzoic acid involves its interaction with specific molecular targets. For instance, in oxidation reactions, the compound undergoes electron transfer processes facilitated by oxidizing agents like potassium permanganate. The phenylmethoxy group can influence the reactivity and stability of the compound, making it a valuable intermediate in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Phenylmethoxy)methyl]benzoic acid is unique due to the presence of the phenylmethoxy group, which imparts distinct chemical properties and reactivity compared to other benzoic acid derivatives. This uniqueness makes it a valuable compound for specialized applications in research and industry .

Properties

IUPAC Name

3-(phenylmethoxymethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c16-15(17)14-8-4-7-13(9-14)11-18-10-12-5-2-1-3-6-12/h1-9H,10-11H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDVISPZSSSTPGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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